molecular formula C21H21N3O2S2 B2821603 2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 942001-55-0

2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2821603
M. Wt: 411.54
InChI Key: XNJGXAGOHLXTIZ-UHFFFAOYSA-N
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Description

2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a chemical compound that belongs to the class of thiazole derivatives. It has been widely studied in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Enzyme Inhibition

  • The compound's derivatives have been explored for their inhibitory activity against specific enzymes, such as protein tyrosine phosphatase 1B (PTP-1B), which plays a role in insulin signaling and is a target for the treatment of type 2 diabetes and obesity. For instance, derivatives of similar thiazolyl structures have shown inhibitory activity, suggesting potential applications in the modulation of enzyme activity for therapeutic purposes (Navarrete-Vázquez et al., 2012).

Antimicrobial Activity

  • Novel sulphonamide derivatives incorporating thiazole and similar moieties have been synthesized and displayed good antimicrobial activity, highlighting the potential use of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Anticancer Agents

  • The synthesis of new derivatives that include thiazolidinone and thiazole moieties has been directed towards investigating their anticancer activities. Certain compounds have shown promising cytotoxic activity against various cancer cell lines, suggesting the potential of such structures in anticancer drug development (Çevik et al., 2020).

Heterocyclic Synthesis

  • The compound's framework is conducive to synthesizing a variety of heterocyclic compounds, which have wide-ranging applications in medicinal chemistry and drug development. The ability to generate diverse heterocycles from a common precursor underlines the compound's utility in synthetic chemistry (Wardkhan et al., 2008).

properties

IUPAC Name

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S2/c1-14-7-9-16(10-8-14)22-20(26)13-28-21-23-17(12-27-21)11-19(25)24-18-6-4-3-5-15(18)2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJGXAGOHLXTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide

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